

# Spectroscopic Profile of 5-Amino-2-mercaptobenzimidazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-2-mercaptobenzimidazole

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This technical guide provides an in-depth overview of the spectroscopic data for **5-Amino-2-mercaptobenzimidazole** (5-AM-2-MB), a heterocyclic compound of significant interest in pharmaceutical and materials science. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a core reference for its identification, characterization, and application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **5-Amino-2-mercaptobenzimidazole**. While a definitive, publicly available spectrum with full assignment is not readily available, data from closely related benzimidazole derivatives and supplier confirmations of the structure by NMR allow for a reliable prediction of its spectral features. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the observed chemical shifts, particularly of the N-H and S-H protons.

### <sup>1</sup>H NMR (Proton NMR)

In a solvent such as DMSO-d<sub>6</sub>, the proton NMR spectrum of **5-Amino-2-mercaptobenzimidazole** is expected to exhibit distinct signals corresponding to the aromatic protons and the protons on the nitrogen and sulfur atoms.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Amino-2-mercaptobenzimidazole** in DMSO- $d_6$ 

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~12.5	Singlet (broad)	1H	N-H (imidazole)
~11.5	Singlet (broad)	1H	S-H (thiol)
~7.0 - 7.5	Multiplet	3H	Aromatic C-H
~5.0	Singlet (broad)	2H	NH <sub>2</sub> (amino)

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule. Based on data for analogous benzimidazole structures, the following chemical shifts are anticipated.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **5-Amino-2-mercaptobenzimidazole** in Polysol

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~170	C=S (thione)
~140 - 150	C5 (bearing NH <sub>2</sub> ) & C7a
~130 - 135	C3a
~100 - 120	C4, C6, C7

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Amino-2-mercaptobenzimidazole** reveals characteristic vibrational modes of its functional groups. The data presented is a compilation from various studies, providing a comprehensive vibrational fingerprint of the molecule.

Table 3: Key IR Vibrational Frequencies for **5-Amino-2-mercaptobenzimidazole**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3400 - 3200	N-H stretching (amino and imidazole)
3100 - 3000	Aromatic C-H stretching
~2600 - 2550	S-H stretching (thiol)
1650 - 1580	N-H bending (amine)
1600 - 1450	C=C stretching (aromatic ring)
~1340 - 1300	$\nu(\text{N-C})$
~1290	$\nu(\text{C-H})$
~1200	$\nu(\text{N-C}) + \beta(\text{H-C-C})$

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **5-Amino-2-mercaptobenzimidazole**, typically performed in a solvent like methanol, shows characteristic absorption bands arising from  $\pi \rightarrow \pi^*$  electronic transitions within the conjugated benzimidazole system.

Table 4: UV-Vis Absorption Data for **5-Amino-2-mercaptobenzimidazole** in Methanol

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Electronic Transition
Not specified	Not specified	$\pi \rightarrow \pi^*$

Note: While a UV-Vis spectrum in methanol is available in spectral databases, the specific  $\lambda_{\text{max}}$  values are not publicly disclosed.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

**NMR Spectroscopy** A sample of 5-10 mg of **5-Amino-2-mercaptobenzimidazole** is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or Polysol). The

solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

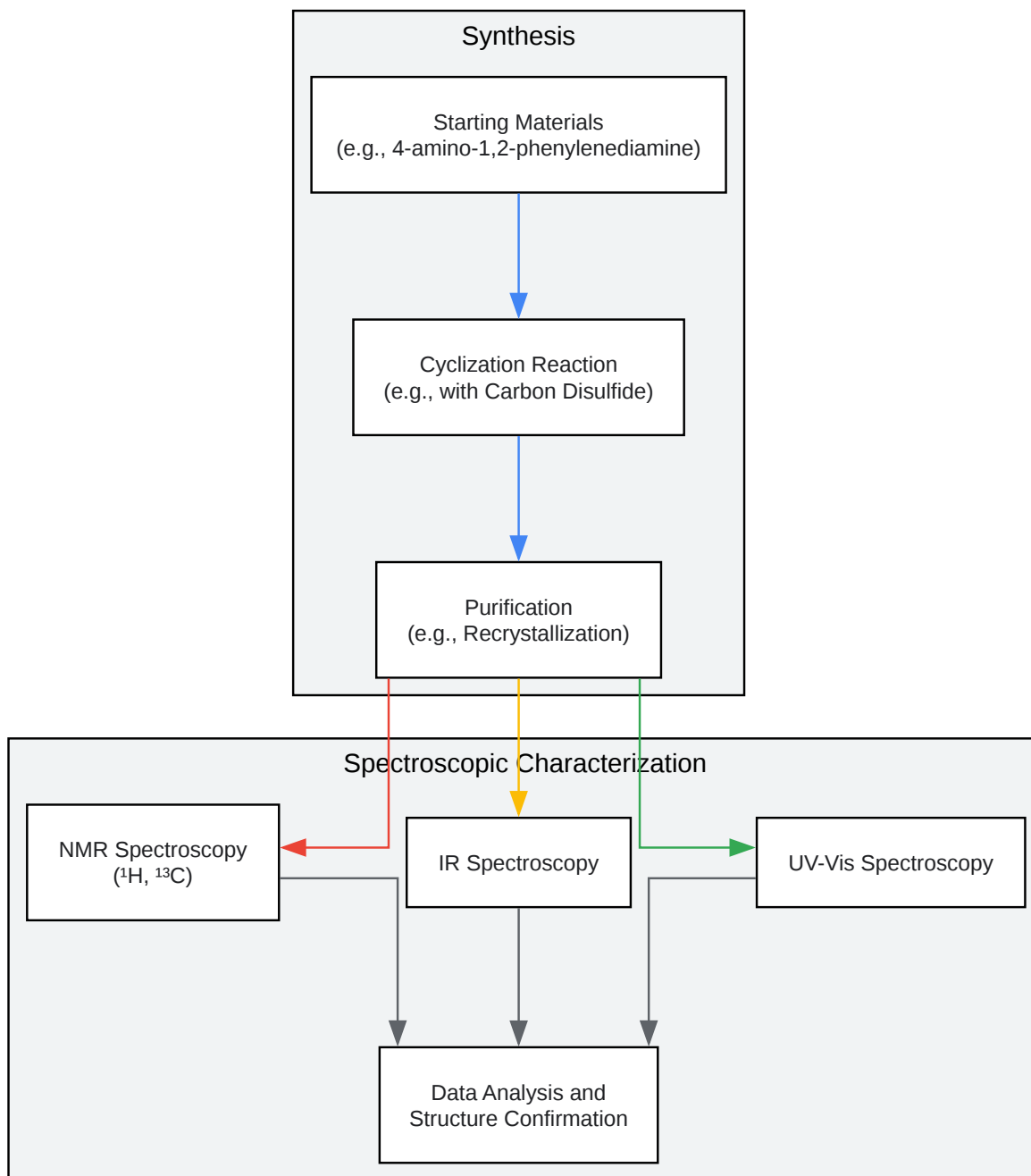
**IR Spectroscopy** For solid-state analysis, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the powdered sample directly on the ATR crystal. The spectrum is then recorded using an FTIR spectrometer.

**UV-Vis Spectroscopy** A dilute solution of **5-Amino-2-mercaptobenzimidazole** is prepared in a UV-transparent solvent, such as methanol. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **5-Amino-2-mercaptobenzimidazole**.

## Workflow for Synthesis and Spectroscopic Characterization

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Caption: Synthesis and subsequent multi-technique spectroscopic analysis workflow.

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